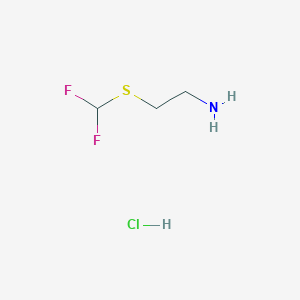

2-((Difluoromethyl)thio)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NS.ClH/c4-3(5)7-2-1-6;/h3H,1-2,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOYPKDHFRZOOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((Difluoromethyl)thio)ethan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications, supported by various studies and data.

Chemical Structure and Properties

The compound features a difluoromethylthio group, which is known to enhance the lipophilicity and metabolic stability of molecules. The incorporation of fluorine into organic compounds often leads to improved biological activity due to reduced susceptibility to enzymatic degradation, which can prolong the half-life of drugs in biological systems .

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Here are some key findings:

- Antimicrobial Activity : Studies have shown that compounds containing difluoromethylthio groups exhibit selective antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .

- Cytotoxicity : In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines, suggesting potential applications in oncology. For instance, research indicated that modifications in the structure could lead to significant cytotoxic effects comparable to established chemotherapeutics like doxorubicin .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Electrophilic Difluoromethylthiolation : This method utilizes hypervalent iodine reagents to introduce the difluoromethylthio group into organic substrates. The process has been shown to yield high enantiomeric excess (up to 93%) when applied to chiral substrates .

- Late-stage Functionalization : Recent advances in synthetic methodologies allow for the late-stage introduction of difluoromethyl groups into complex molecules, enhancing their pharmacological profiles without extensive modification of existing drug candidates .

Case Studies

Several case studies illustrate the compound's potential:

- Study on Chlamydia : A study assessed the antichlamydial activity of derivatives based on difluoromethylthio compounds, showing promising results in reducing chlamydial inclusion sizes and numbers in infected cells, indicating a selective mechanism of action against this pathogen .

- Cancer Cell Line Testing : In tests involving various cancer cell lines (e.g., MDA-MB-453, T47D), this compound demonstrated significant growth inhibition, with dose-response curves indicating effective concentration ranges for therapeutic application .

Data Summary

Scientific Research Applications

Medicinal Chemistry

The difluoromethyl group (CF₂H) is increasingly recognized as a bioisostere for hydroxyl, amino, and thio groups. This characteristic allows the incorporation of 2-((Difluoromethyl)thio)ethan-1-amine hydrochloride into drug candidates to improve their potency and selectivity. Research has shown that compounds containing the CF₂H group can exhibit enhanced binding affinity to biological targets due to their ability to participate in hydrogen bonding interactions .

Table 1: Comparison of CF₂H and Other Functional Groups in Drug Design

| Functional Group | Properties | Applications |

|---|---|---|

| Hydroxyl (OH) | Polar, hydrogen bonding | Alcohols, phenols |

| Amino (NH₂) | Basic, hydrogen bonding | Amines, amino acids |

| Thio (SH) | Nucleophilic, hydrogen bonding | Thiols, thioethers |

| Difluoromethyl (CF₂H) | Lipophilic, hydrogen bonding | Pharmaceuticals, agrochemicals |

Synthetic Methodologies

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in various reactions such as electrophilic difluoromethylthiolation processes. Recent studies have demonstrated the successful introduction of the difluoromethylthio group into complex organic molecules using hypervalent iodine reagents . These methodologies allow for the synthesis of chiral compounds with high enantioselectivity.

Case Study: Electrophilic Difluoromethylthiolation

A recent study reported the use of difluoromethanesulfonyl hypervalent iodonium ylides for the asymmetric synthesis of difluoromethylthio compounds. The reaction involved chiral enamines derived from β-keto esters and yielded products with up to 93% enantiomeric excess (ee), showcasing the potential of this compound in creating biologically relevant molecules .

Late-stage Functionalization

This compound can also be applied in late-stage functionalization strategies, which are crucial for drug discovery. The ability to modify existing drug scaffolds with difluoromethylthio groups allows for fine-tuning of pharmacological properties without extensive re-synthesis of the entire molecule .

Table 2: Examples of Late-stage Functionalization Using Difluoromethyl Groups

| Compound Type | Reaction Type | Yield (%) |

|---|---|---|

| Arylboronic Acids | Palladium-catalyzed difluoromethylation | 70-90 |

| Heteroaryl Compounds | Hydrothiolation | 60-85 |

Comparison with Similar Compounds

Key Observations :

- Fluorine Positioning: Compounds like 2-(2,3-difluorophenyl)ethan-1-amine hydrochloride () exhibit fluorine atoms on the aromatic ring, enhancing π-π stacking interactions in receptor binding.

- Sulfur vs. Oxygen: The thioether (-S-) group in the target compound may improve metabolic resistance compared to ether (-O-) analogs (e.g., 2-(4-fluorophenoxy)ethan-1-amine hydrochloride ), as sulfur is less prone to oxidative degradation.

- Cyclic vs. Linear Substituents : Cyclic fluorinated groups (e.g., difluorocyclopropyl in ) reduce conformational flexibility, which could enhance selectivity in enzyme inhibition compared to linear substituents.

Preparation Methods

Transition-Metal-Free One-Pot Difluoromethylthiolation

A practical and mild approach was reported for the synthesis of difluoromethyl thioethers from aliphatic electrophiles using thiourea and diethyl bromodifluoromethylphosphonate as reagents. This method proceeds under transition-metal-free conditions, which is advantageous for scalability and environmental considerations.

- Reagents : Thiourea, diethyl bromodifluoromethylphosphonate

- Conditions : Mild, one-pot reaction without transition metal catalysts

- Outcome : Efficient formation of difluoromethyl thioethers with good yields

- Isotopic Labeling : By substituting the hydrogen source with deuterium sources (CD3OD or D2O), deuterium-labeled analogs can be synthesized with high incorporation efficiency.

This method is applicable to alkyl electrophiles, which can include ethanamine derivatives, enabling the preparation of 2-((Difluoromethyl)thio)ethan-1-amine derivatives.

Late-Stage Difluoromethylation

Recent advances in difluoromethylation chemistry involve the formation of X–CF2H bonds (where X can be C, O, N, S). Although most literature focuses on aromatic systems, the principles can be adapted to aliphatic amines.

- Stepwise Strategy : Coupling of halogenated precursors with difluoromethylating agents followed by hydrolysis and decarboxylation.

- Limitations : High temperatures required for decarboxylation and electron-deficient substrates preferred.

- Relevance : Provides conceptual background for difluoromethylthio group installation but less directly applied to ethanamine derivatives.

Example Synthetic Route for this compound

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-chloroethan-1-amine or equivalent alkyl electrophile | Commercial or synthesized | Starting material for nucleophilic substitution |

| 2 | Difluoromethylthiolation via nucleophilic substitution | Thiourea + diethyl bromodifluoromethylphosphonate, mild conditions, one-pot | Formation of 2-((Difluoromethyl)thio)ethan-1-amine |

| 3 | Conversion to hydrochloride salt | Treatment with HCl in solvent (e.g., ethanol or ether) | Improves compound stability and crystallinity |

Detailed Research Findings and Analysis

- The transition-metal-free one-pot difluoromethylthiolation is a significant advance as it avoids expensive and potentially toxic metal catalysts, making the process more environmentally benign and cost-effective.

- The use of diethyl bromodifluoromethylphosphonate is crucial as it acts as a difluoromethylthiolating agent, enabling the introduction of the -SCF2H group efficiently.

- Thiourea serves as a sulfur source, facilitating the formation of the thioether linkage.

- The mild reaction conditions preserve sensitive functional groups, which is important for complex molecules.

- The method allows isotopic labeling, which is valuable for mechanistic studies and tracer applications.

- Conversion to the hydrochloride salt is a standard pharmaceutical practice to enhance compound handling and stability.

Comparative Table of Difluoromethylthiolation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Transition-metal-free one-pot | Thiourea + diethyl bromodifluoromethylphosphonate | Mild, no metals, one-pot | Simple, scalable, environmentally friendly | Limited to alkyl electrophiles |

| Late-stage difluoromethylation (aryl substrates) | Aryl iodides + difluoromethylating agents | Multi-step, high temp for decarboxylation | Applicable to aromatic systems | Harsh conditions, substrate-dependent |

Q & A

Q. What are the optimized synthetic routes for 2-((Difluoromethyl)thio)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step approaches, including:

- Alkylation/Reduction : Introduce the difluoromethylthio group via nucleophilic substitution, followed by reduction of intermediates (e.g., nitriles to amines) using agents like LiAlH₄ or NaBH₄ under anhydrous conditions .

- Transaminase-Mediated Synthesis : Enzymatic methods (e.g., transaminases) can transfer amino groups to ketone precursors. Optimize enzyme loading (10–20% w/w) and pH (7.5–8.5) to achieve >80% yield for analogous compounds .

- Hydrochloride Salt Formation : React the freebase amine with HCl in ethanol or diethyl ether, followed by recrystallization for purity .

Data Contradiction Note : Enzymatic routes may offer higher enantiopurity but lower scalability compared to chemical synthesis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the difluoromethylthio group (δ ~6.0–6.5 ppm for CF₂) and amine hydrochloride (broad peak at δ ~8.0 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₃H₇F₂NSCl⁺, expected m/z 168.02) .

- HPLC with UV/RI Detection : Assess purity (>95%) using C18 columns and mobile phases like acetonitrile/water (0.1% TFA) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and FFP2 masks to avoid inhalation or dermal contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., thiols or amines) .

- Waste Disposal : Neutralize aqueous waste with 1M NaOH before incineration by licensed facilities .

Advanced Research Questions

Q. How does the difluoromethylthio group influence receptor binding affinity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative SAR : Replace the difluoromethylthio group with methylthio (-SMe) or trifluoromethylthio (-SCF₃) in analogs. Use radioligand binding assays (e.g., 5-HT₂A or σ receptors) to measure Ki values .

- Thermodynamic Analysis : Calculate binding free energy (ΔG) via molecular dynamics simulations. The CF₂ group’s electronegativity may enhance hydrophobic interactions but reduce solubility .

Data Contradiction Note : Fluorinated groups can increase metabolic stability but may introduce toxicity risks in vivo .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst load). For example, higher temperatures (>80°C) may degrade intermediates, reducing yield .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized sulfones or dimerized amines) .

- Cross-Validation : Compare enzymatic (e.g., transaminase) and chemical (e.g., reductive amination) routes for consistency .

Q. What computational tools predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (expected ~1.5), aqueous solubility (≈25 mg/mL), and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., monoamine transporters) .

Validation : Correlate in silico predictions with in vitro Caco-2 permeability assays .

Key Notes

- Advanced questions emphasize mechanistic analysis over descriptive answers.

- Methodological rigor and data cross-validation are prioritized for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.